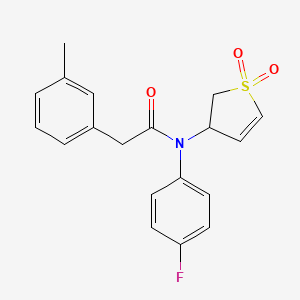

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO3S/c1-14-3-2-4-15(11-14)12-19(22)21(17-7-5-16(20)6-8-17)18-9-10-25(23,24)13-18/h2-11,18H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJYHRRJDNKVJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-(m-tolyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a thiophene ring with dioxido groups and various aromatic substituents, which may contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 269.29 g/mol .

Mechanisms of Biological Activity

Preliminary studies suggest that this compound may exhibit diverse biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer Properties : Structural analogs have been reported to inhibit cancer cell proliferation through different mechanisms.

- Anti-inflammatory Effects : Some derivatives have demonstrated potential in reducing inflammation markers in vitro.

Antimicrobial Activity

A study examining the antimicrobial properties of related thiophene derivatives indicated that compounds with similar structural features exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Anticancer Potential

Research has highlighted that compounds containing thiophene rings can induce apoptosis in cancer cells. For instance, derivatives of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)acetamide have been shown to activate caspase pathways leading to programmed cell death in certain cancer cell lines .

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Thiophene Derivative A | Antimicrobial | Membrane disruption |

| Thiophene Derivative B | Anticancer | Apoptosis induction |

| Thiophene Derivative C | Anti-inflammatory | Cytokine inhibition |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A research team evaluated the efficacy of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of dioxido groups significantly enhanced antibacterial activity compared to non-modified thiophenes. -

Case Study on Cancer Cell Lines :

In vitro studies conducted on human breast cancer cell lines showed that this compound reduced cell viability by over 50% at concentrations as low as 10 µM. The study attributed this effect to the activation of apoptosis pathways.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential biological activities. Research indicates that derivatives of thiophene compounds often exhibit antitumor properties. For instance:

- Antitumor Activity : Compounds similar to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-(m-tolyl)acetamide have shown efficacy against various solid tumors. The presence of the dioxido-thiophene structure may enhance the compound's interaction with biological targets, leading to improved therapeutic outcomes.

Organic Synthesis

In organic synthesis, this compound can serve as a versatile intermediate due to its functional groups. The acetamide and thiophene components allow for further modifications:

- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of other biologically active molecules by undergoing reactions such as nucleophilic substitutions or coupling reactions. This versatility makes it valuable in developing new pharmaceuticals.

Materials Science

The unique properties of thiophene derivatives extend to materials science:

- Conductive Polymers : Thiophene-based compounds are known for their electrical conductivity and can be incorporated into conductive polymers. This application is particularly relevant in the development of organic electronic devices such as OLEDs (Organic Light Emitting Diodes) and solar cells .

Case Studies and Research Findings

Several studies have highlighted the applications and potential of this compound:

Comparison with Similar Compounds

Dihydrothiophen-dioxido Derivatives

Compounds sharing the 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety exhibit variations in their N-substituents and acetamide side chains, influencing their physicochemical and biological properties:

Structural Insights :

Fluorophenyl-containing Acetamides

Fluorinated aromatic groups are common in drug design due to their metabolic stability and binding affinity. Key analogues include:

Functional Comparisons :

- The target compound lacks the thiazole or cyanopyridine moieties seen in , which are critical for specific enzyme interactions.

Acetamides with Heterocyclic Substituents

Heterocycles like thiazoles or triazoles enhance binding to biological targets:

Activity Correlation :

- The target compound ’s dihydrothiophen-dioxido group may confer unique sulfone-mediated interactions absent in thiophen-triazole derivatives .

Research Findings and Data Gaps

- Binding Affinity : Pyridine-containing acetamides (e.g., 5RH3 in ) show strong binding to SARS-CoV-2 main protease (−22 kcal/mol), but the target compound’s affinity remains unstudied.

- Synthetic Feasibility : Analogues like were synthesized via carbodiimide-mediated coupling, suggesting viable routes for the target compound.

- Biological Data: No direct activity data (e.g., IC₅₀) exists for the target compound, unlike LBJ series (IDO1 inhibition, ) or thiazole derivatives (analgesic activity, ).

Q & A

Q. What advanced spectroscopic techniques elucidate its solid-state properties?

- Techniques :

- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding) .

- Solid-State NMR : Analyze crystallinity and polymorphic forms .

- DSC/TGA : Assess thermal stability and phase transitions .

Data Contradiction Analysis Example

Issue : Discrepancies in reported IC₅₀ values for kinase inhibition.

Resolution Workflow :

Replicate Assays : Use identical enzyme lots and buffer conditions.

Control Compounds : Include reference inhibitors (e.g., staurosporine) to calibrate activity .

Structural Confirmation : Re-analyze batch purity via NMR to rule out synthetic variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.